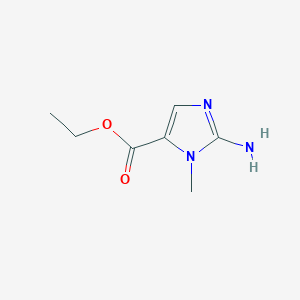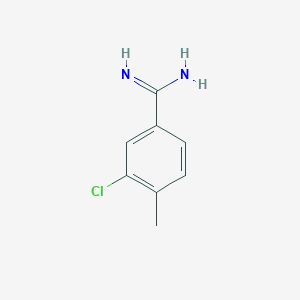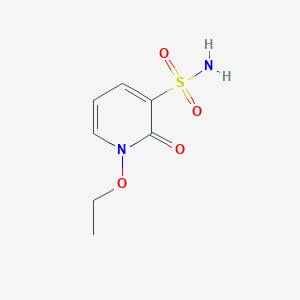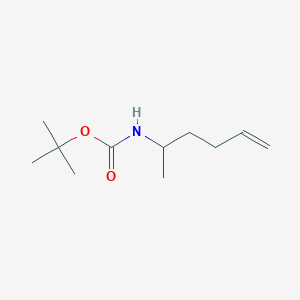
tert-Butyl hex-5-en-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl hex-5-en-2-ylcarbamate, also known as TBH, is a carbamate derivative that has been widely used in scientific research as a protecting group for amines and amino acids. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol. TBH has gained popularity due to its stability and ease of use in synthetic chemistry.
Mecanismo De Acción
Tert-Butyl hex-5-en-2-ylcarbamate acts as a protecting group by forming a stable carbamate linkage with the amine or amino acid. The carbamate group is stable under a wide range of conditions, making it an ideal protecting group for use in synthetic chemistry.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl hex-5-en-2-ylcarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been used in a variety of biological assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl hex-5-en-2-ylcarbamate has several advantages as a protecting group, including its stability, ease of use, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several potential future directions for research involving tert-Butyl hex-5-en-2-ylcarbamate. One area of interest is the development of new methods for synthesizing tert-Butyl hex-5-en-2-ylcarbamate and related carbamate derivatives. Another area of interest is the development of new applications for tert-Butyl hex-5-en-2-ylcarbamate in synthetic chemistry and biological research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of tert-Butyl hex-5-en-2-ylcarbamate and related compounds.
Métodos De Síntesis
Tert-Butyl hex-5-en-2-ylcarbamate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl carbamate with 5-hexen-2-ol in the presence of a catalyst such as triethylamine. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of tert-Butyl hex-5-en-2-ylcarbamate as a white solid.
Aplicaciones Científicas De Investigación
Tert-Butyl hex-5-en-2-ylcarbamate has found widespread use in scientific research as a protecting group for amines and amino acids. It is commonly used in peptide synthesis to protect the amino group of the N-terminal amino acid. tert-Butyl hex-5-en-2-ylcarbamate is also used as a protecting group for the side chain amino group of lysine and arginine residues in peptides and proteins.
Propiedades
Número CAS |
169268-97-7 |
|---|---|
Nombre del producto |
tert-Butyl hex-5-en-2-ylcarbamate |
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl N-hex-5-en-2-ylcarbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,12,13) |
Clave InChI |
FFXKVKQCRFUQDD-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CCC=C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



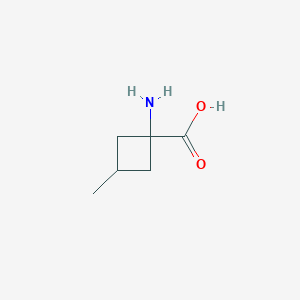
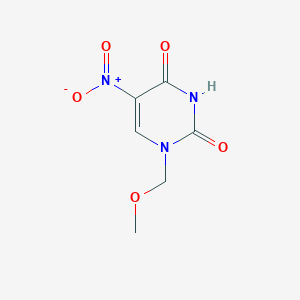
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
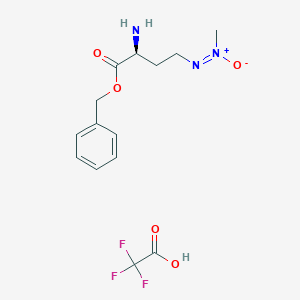
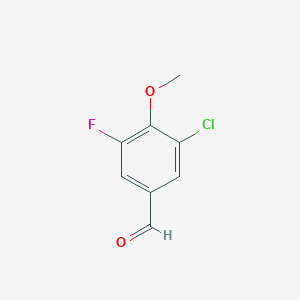


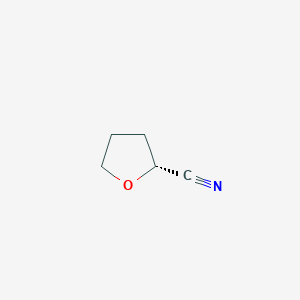

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
